1,4-Benzenediamine, 2-nitro-N1-phenyl-
Overview
Description
1,4-Benzenediamine, 2-nitro-N1-phenyl- is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Benzenediamine, 2-nitro-N1-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,4-Benzenediamine, 2-nitro-N1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, 2-nitro-N1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
1,4-Benzenediamine, 2-nitro-N1-phenyl- plays a crucial role in biochemical reactions. It interacts with enzymes such as peroxidases, which catalyze the oxidation of substrates. This compound can also bind to proteins, altering their conformation and activity. Additionally, 1,4-Benzenediamine, 2-nitro-N1-phenyl- can interact with nucleic acids, potentially affecting gene expression and DNA repair mechanisms .
Cellular Effects
The effects of 1,4-Benzenediamine, 2-nitro-N1-phenyl- on cells are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 1,4-Benzenediamine, 2-nitro-N1-phenyl- can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 1,4-Benzenediamine, 2-nitro-N1-phenyl- exerts its effects through various mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This compound can also interact with DNA, leading to changes in gene expression. Additionally, 1,4-Benzenediamine, 2-nitro-N1-phenyl- can induce post-translational modifications of proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Benzenediamine, 2-nitro-N1-phenyl- can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term exposure to 1,4-Benzenediamine, 2-nitro-N1-phenyl- can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,4-Benzenediamine, 2-nitro-N1-phenyl- vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. The threshold for these effects depends on the specific animal model and experimental conditions .
Metabolic Pathways
1,4-Benzenediamine, 2-nitro-N1-phenyl- is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially causing damage. Additionally, 1,4-Benzenediamine, 2-nitro-N1-phenyl- can affect the levels of metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 1,4-Benzenediamine, 2-nitro-N1-phenyl- is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins can also facilitate the transport of this compound, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 1,4-Benzenediamine, 2-nitro-N1-phenyl- is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall function within the cell .
Properties
IUPAC Name |
2-nitro-1-N-phenylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJNKCNHEVCICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062640 | |
Record name | 1,4-Benzenediamine, 2-nitro-N1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2784-89-6 | |
Record name | HC Red 1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2784-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-nitrodiphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, 2-nitro-N1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, 2-nitro-N1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-N-phenylbenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HC RED NO. 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FZM1701IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Amino-2-nitrodiphenylamine metabolized under anaerobic conditions?
A2: Research shows that anaerobic bacteria from coastal water sediment can metabolize 4-Amino-2-nitrodiphenylamine. [] The degradation process appears to prioritize the reduction of the nitro groups. Interestingly, 4-amino-2-nitrodiphenylamine is rapidly converted to 2,4-diaminodiphenylamine, with only trace amounts of the theoretically expected intermediate 4-amino-2-nitrodiphenylamine detected. [] This suggests a specific metabolic pathway favoring the complete reduction of one nitro group before the other.
Q2: Are there alternative compounds to 4-Amino-2-nitrodiphenylamine in the context of dyeing synthetic fibers?
A3: While the provided research focuses specifically on 4-Amino-2-nitrodiphenylamine and its derivatives, it hints at the possibility of exploring alternative compounds with improved light fastness and desired color ranges. [] Further research comparing the performance, cost, and environmental impact of 4-Amino-2-nitrodiphenylamine with other potential dye candidates would be valuable.
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